molecular formula C13H11BrFNO2S B1273620 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide CAS No. 260969-08-2

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Cat. No. B1273620
M. Wt: 344.2 g/mol
InChI Key: SFYHVQBHPYZLHF-UHFFFAOYSA-N
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Description

The compound "4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms suggests potential reactivity and specificity in biochemical interactions, as seen in various studies on similar sulfonamide derivatives .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the amidation reaction, where an amine is reacted with a sulfonyl chloride. For example, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was achieved through this method . The introduction of substituents like fluorine and bromine is often performed to modulate the biological activity and physicochemical properties of the compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied using techniques such as X-ray diffraction and spectroscopic methods including FTIR, NMR, and MS . These studies reveal the conformational aspects of the molecules and the influence of substituents on the overall molecular geometry. Density functional theory (DFT) calculations complement these experimental techniques by providing detailed insights into the electronic structure .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives is influenced by the presence of substituents on the aromatic rings. For instance, the introduction of a fluorine atom can enhance the selectivity of the compound in biochemical interactions, as observed in COX-2 inhibitor studies . The bromine atom, being a good leaving group, can facilitate further chemical transformations, making the compound a versatile intermediate for various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are characterized by their melting points, solubility, and stability, which are influenced by the nature of the substituents on the aromatic rings . The introduction of halogen atoms like fluorine and bromine can significantly affect these properties. Theoretical calculations such as DFT and analyses of vibrational frequencies provide additional information on the physicochemical characteristics of these compounds .

Scientific Research Applications

  • Synthesis of alpha-Bromoketones

    • Application : This compound is used in the synthesis of alpha-Bromoketones from Secondary Alcohols using Ammonium Bromide and Oxone .
    • Method : The process involves the use of Ammonium Bromide and Oxone to synthesize alpha-Bromoketones .
    • Results : The product was characterized by NMR and LC-MS .
  • Pharmaceutically Active 4-Quinolone Synthesis

    • Application : 4-Quinolone and its analogs are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds .
    • Method : The synthesis of 4-quinolone and its analogs involves various protocols including classical synthesis protocol, metal-free reaction protocol, and transition metal-catalyzed reaction procedures .
    • Results : 4-Quinolone is the first-line chemotherapeutic treatment for a wide spectrum of bacterial infections .
  • Synthesis of Pitavastatin Calcium

    • Application : 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a compound with a similar structure, is an important intermediate to synthesize pitavastatin calcium .
    • Method : It was prepared from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate via reduction by KBH4/ZnCl2 and then bromide by PBr3 .
    • Results : The product was characterized by NMR and LC-MS .
  • Synthesis of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

    • Application : This compound is an important intermediate to synthesize pitavastatin calcium .
    • Method : It was prepared from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate via reduction by KBH4/ZnCl2 and then bromide by PBr3 .
    • Results : The product was characterized by NMR and LC-MS .
  • Pharmaceutically Active 4-Quinolone Synthesis

    • Application : 4-Quinolone and its analogs are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds .
    • Method : The synthesis of 4-quinolone and its analogs involves various protocols including classical synthesis protocol, metal-free reaction protocol, and transition metal-catalyzed reaction procedures .
    • Results : 4-Quinolone is the first-line chemotherapeutic treatment for a wide spectrum of bacterial infections .
  • Synthesis of 4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole
    • Application : This compound is used in scientific research .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : The product was characterized by its empirical formula (Hill Notation): C 11 H 9 BrFNO and molecular weight: 270.10 .

Safety And Hazards

The safety and hazards would depend on various factors. Generally, care should be taken when handling any chemicals. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound.


Future Directions

The future directions and applications of this compound would depend on its properties and activities. It could potentially be used in the synthesis of other compounds, or as a drug if it shows biological activity.


Please note that this is a general analysis based on the structure of the compound. For more specific information, please refer to relevant scientific literature or consult with a chemist.


properties

IUPAC Name

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-9-10-1-7-13(8-2-10)19(17,18)16-12-5-3-11(15)4-6-12/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYHVQBHPYZLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373722
Record name 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

CAS RN

260969-08-2
Record name 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 260969-08-2
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